

Whitepaper: KRA-533, a Novel KRAS Agonist for Therapeutic Research

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Compound of Interest

Compound Name: KRA-533

Cat. No.: B1673769

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Introduction

The KRAS protein is a small GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state. It is a critical node in cellular signaling, regulating pathways responsible for cell proliferation, differentiation, and survival, such as the MAPK/ERK and PI3K/AKT pathways. While mutations that lock KRAS in a constitutively active state are well-known drivers of cancer, the therapeutic potential of transiently and selectively activating KRAS signaling is an emerging area of exploratory research, particularly in contexts such as tissue regeneration and targeted cell lineage differentiation.

KRA-533 is a novel, synthetic small molecule designed to act as a direct agonist of wild-type KRAS. Its proposed mechanism involves stabilizing the GTP-bound conformation of KRAS, thereby transiently increasing downstream signaling. This whitepaper details the preclinical characterization of **KRA-533**.

Quantitative Data Summary

The following tables summarize the key in vitro and cellular data for **KRA-533**.

Table 1: In Vitro Biochemical Assays

Assay Type	Parameter	KRA-533 Result	Description
GTP-Exchange Factor (GEF) Assay	GEF-Mediated GTP Loading (SOS1)	EC50 = 75 nM	Measures the concentration of KRA-533 required to achieve 50% of the maximal rate of GTP loading onto KRAS, catalyzed by the GEF, SOS1.
GTPase-Activating Protein (GAP) Assay	GAP-Mediated GTP Hydrolysis (NF1)	IC50 = 1.2 μ M	Measures the concentration of KRA-533 required to inhibit 50% of the GAP-mediated hydrolysis of GTP on KRAS, effectively prolonging the active state.
Surface Plasmon Resonance (SPR)	Binding Affinity (KD) to KRAS-GTP	KD = 250 nM	Quantifies the binding affinity of KRA-533 to the active, GTP-bound form of KRAS.
Surface Plasmon Resonance (SPR)	Binding Affinity (KD) to KRAS-GDP	KD > 50 μ M	Quantifies the binding affinity of KRA-533 to the inactive, GDP-bound form of KRAS, indicating selectivity for the active state.

Table 2: Cellular Assays in HEK293 Cells

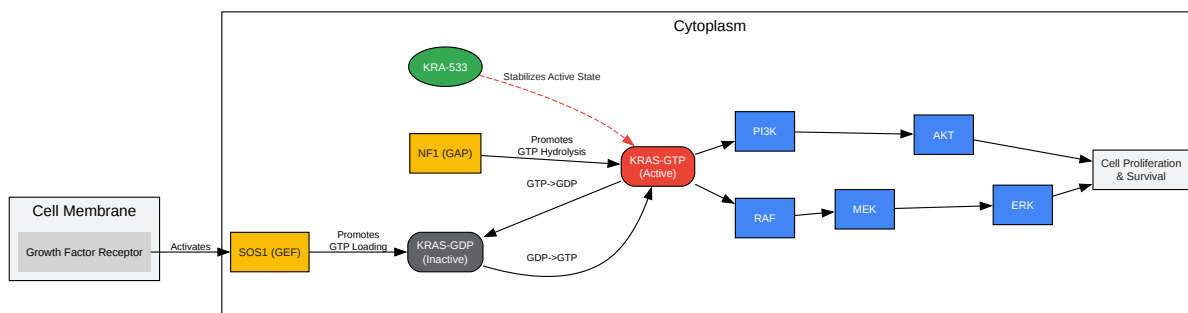
Assay Type	Parameter	KRA-533 Result	Description
p-ERK Western Blot	p-ERK Induction (1 hr treatment)	EC50 = 150 nM	Measures the concentration of KRA-533 required to induce 50% of the maximal phosphorylation of ERK, a key downstream effector of KRAS.
Cell Proliferation Assay (MTT)	Increased Proliferation (72 hr)	EC50 = 300 nM	Quantifies the effect of KRA-533 on cell viability and proliferation over a 72-hour period.
GTP-KRAS Pulldown Assay	Active KRAS Levels (1 hr treatment)	3.5-fold increase at 1 μ M	Measures the relative increase in the amount of active, GTP-bound KRAS in cells treated with KRA-533.

Experimental Protocols

- Reagents: Recombinant human KRAS protein, recombinant human SOS1 (catalytic domain), mant-GTP (a fluorescent GTP analog), assay buffer (20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.4).
- Procedure:
 - KRAS is pre-loaded with GDP.
 - A reaction mixture is prepared containing KRAS-GDP, SOS1, and varying concentrations of **KRA-533**.
 - The reaction is initiated by the addition of mant-GTP.

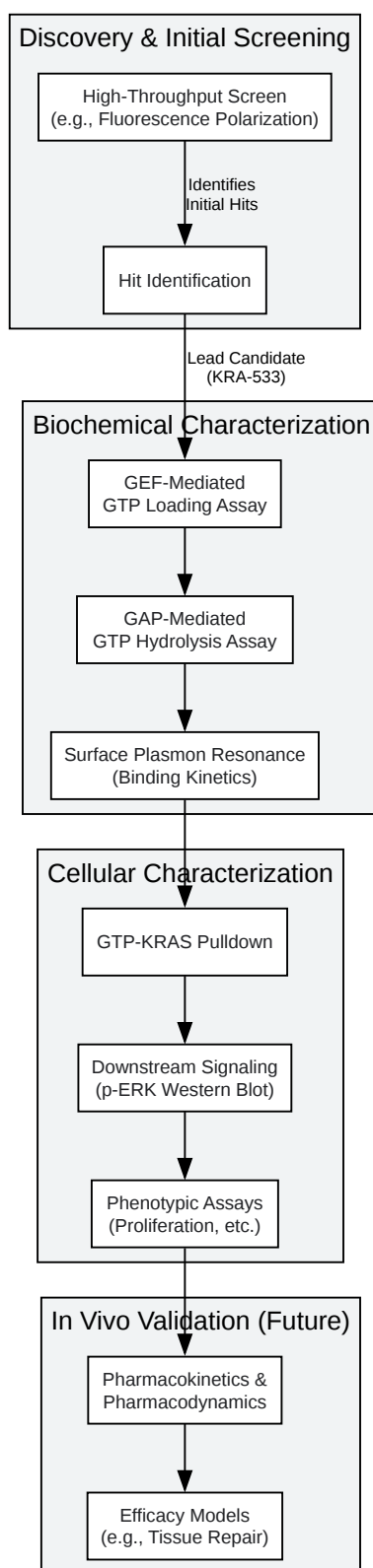
- The increase in fluorescence, corresponding to the binding of mant-GTP to KRAS, is monitored over time using a fluorescence plate reader (Excitation: 360 nm, Emission: 440 nm).
- Initial reaction rates are calculated and plotted against the concentration of **KRA-533** to determine the EC50 value.
- Cell Culture: HEK293 cells are cultured to 80% confluency in DMEM supplemented with 10% FBS.
- Treatment: Cells are serum-starved for 12 hours, then treated with varying concentrations of **KRA-533** for 1 hour.
- Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Quantification: Protein concentration is determined using a BCA assay.
- Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ERK (p-ERK) and total ERK.
- Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an ECL substrate and an imaging system. Band intensities are quantified, and the p-ERK/total ERK ratio is calculated.

Visualizations



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Caption: Proposed mechanism of **KRA-533** in the KRAS signaling pathway.



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Caption: Workflow for identification and characterization of **KRA-533**.

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